molecular formula C10H7ClN2O2 B3055833 6-chloro-2-imino-2H-chromene-3-carboxamide CAS No. 67231-52-1

6-chloro-2-imino-2H-chromene-3-carboxamide

Cat. No.: B3055833
CAS No.: 67231-52-1
M. Wt: 222.63 g/mol
InChI Key: CEYNZSGQXWUTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-imino-2H-chromene-3-carboxamide (CAS 67231-52-1) is a versatile chemical intermediate in medicinal chemistry, particularly in the synthesis of novel chromene-based scaffolds for anticancer research . This compound serves as a key precursor in the development of chromeno[2,3-d]pyrimidinone derivatives, which have shown promising in vitro and in vivo activity against aggressive cancer types, including triple-negative breast cancer (TNBC) . Researchers value this 2-imino-2H-chromene core for its synthetic flexibility, allowing for functionalization to create libraries of compounds for biological screening . The chromene scaffold is of significant interest in drug discovery due to its presence in various bioactive molecules . This product is intended for research purposes as a chemical building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(13)15-8/h1-4,13H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYNZSGQXWUTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=N)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327915
Record name 6-chloro-2-imino-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67231-52-1
Record name 6-chloro-2-imino-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide on 6-Chloro-2-imino-2H-chromene-3-carboxamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chromene derivatives, particularly 2-imino-2H-chromenes, are privileged scaffolds in medicinal chemistry and organic synthesis. The compound 6-chloro-2-imino-2H-chromene-3-carboxamide (CAS Registry Number: 67231-52-1)[1] represents a highly reactive, halogenated bicyclic system. The presence of the electron-withdrawing chlorine atom at the C6 position significantly modulates the electronic landscape of the benzopyran core, enhancing its lipophilicity and binding affinity toward various biological targets, including apoptotic regulatory proteins.

This whitepaper provides an in-depth analysis of its chemical identity, structural bioinformatics, synthetic methodologies, and pharmacological potential, designed for researchers in drug development and synthetic chemistry.

Structural Bioinformatics & Chemical Identity

The structural uniqueness of this compound stems from its highly conjugated system, featuring an imino group (=NH) at C2 and a primary carboxamide (-CONH₂) at C3. This configuration creates a dense network of hydrogen bond donors and acceptors, crucial for target-protein interactions.

Chemical Informatics Representation

To integrate this compound into cheminformatics pipelines (e.g., molecular docking, QSAR models), accurate string representations are required:

  • SMILES : NC(=O)C1=Cc2cc(Cl)ccc2OC1=N

    • Causality of the SMILES string: The string begins with the primary amide (NC(=O)), connected to the C3 carbon (C1). The double bond (=C) connects to the C4 position, leading into the chlorinated benzene ring (c2cc(Cl)ccc2). The ring closure (OC1=N) denotes the pyran oxygen binding back to the C2 carbon, which is double-bonded to the imino nitrogen.

  • InChIKey : While the exact canonical InChIKey for the 6-chloro derivative is algorithmically generated via its specific InChI string, the baseline unsubstituted scaffold (2-imino-2H-chromene-3-carboxamide, CAS 52218-17-4) possesses the InChIKey APPXOPKWRCEMGW-UHFFFAOYSA-N[2]. The substitution of hydrogen for chlorine at C6 alters the structural layer of the InChI hash, increasing the exact mass and lipophilicity.

Physicochemical Properties

The following table summarizes the quantitative data critical for predicting the pharmacokinetic profile of the compound.

PropertyValuePharmacological Implication
IUPAC Name This compoundStandardized nomenclature for regulatory filing.
CAS Number 67231-52-1[1]Unique registry identifier for sourcing.
Molecular Formula C₁₀H₇ClN₂O₂Defines atomic composition.
Molecular Weight 222.63 g/mol < 500 Da; complies with Lipinski's Rule of 5.
Exact Mass 222.0196 DaUsed for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 2 (from =NH and -NH₂)Facilitates target binding (e.g., kinase hinge regions).
H-Bond Acceptors 3 (from O, O, N)Enhances aqueous solubility and receptor interaction.
LogP (Estimated) ~1.8Optimal lipophilicity for cell membrane permeability.

Synthetic Methodology: The Knoevenagel-Pinner Cascade

The synthesis of 2-imino-2H-chromene-3-carboxamides is classically achieved via a base-catalyzed multicomponent reaction[3]. The protocol below details a self-validating, one-pot cascade reaction.

Reaction Mechanism

The synthesis relies on the reaction between 5-chloro-2-hydroxybenzaldehyde and 2-cyanoacetamide.

  • Carbanion Formation : The secondary amine base (piperidine) deprotonates the active methylene group of 2-cyanoacetamide.

  • Knoevenagel Condensation : The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a highly reactive benzylidene intermediate.

  • Intramolecular Pinner-type Cyclization : The proximity of the phenolic hydroxyl group to the newly formed electrophilic nitrile carbon enforces an intramolecular nucleophilic attack. This ring closure is thermodynamically driven by the formation of the stable, conjugated benzopyran system, tautomerizing into the final imino product.

SynthesisMechanism A 5-Chloro-2-hydroxybenzaldehyde + 2-Cyanoacetamide B Carbanion Formation (Base Catalyzed) A->B Piperidine / EtOH C Knoevenagel Condensation (Intermediate) B->C -H2O D Intramolecular Cyclization (O-attack on Nitrile) C->D Ring Closure E 6-Chloro-2-imino-2H- chromene-3-carboxamide D->E Tautomerization

Reaction mechanism for the synthesis of this compound.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system to ensure high yield and purity while preventing side-reactions.

Reagents:

  • 5-Chloro-2-hydroxybenzaldehyde (10.0 mmol, 1.56 g)

  • 2-Cyanoacetamide (10.0 mmol, 0.84 g)

  • Piperidine (0.5 mmol, catalytic)

  • Absolute ethanol (20 mL)

Procedure:

  • Initiation : In a 50 mL round-bottom flask, dissolve the aldehyde and 2-cyanoacetamide in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is strictly required. The presence of water can cause the hydrolysis of the target imino group (=NH) into a 2-oxo-2H-chromene (coumarin) derivative under extended heating[4].

  • Catalysis : Add 3-5 drops of piperidine while stirring at room temperature.

    • Causality: Piperidine acts as a strong secondary amine base to deprotonate the active methylene, while also possessing the nucleophilicity to form a transient enamine intermediate, accelerating the condensation.

  • Execution : Heat the mixture to reflux (78°C) for 2 to 4 hours.

  • In-Process Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Ethyl acetate:Hexane, 1:2). The reaction is complete when the UV-active aldehyde spot disappears and a new, highly fluorescent spot (under 365 nm UV) appears at a lower Rf, indicating the formation of the extended conjugated chromene system.

  • Isolation : Allow the mixture to cool to room temperature. Filter the resulting yellow crystalline precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove residual piperidine and unreacted precursors.

  • Purification : Recrystallize from a DMF/ethanol mixture to yield pure target compound.

Analytical Validation Markers

To confirm the structural integrity of the synthesized product, the following spectroscopic markers must be observed:

  • FT-IR : Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹). Appearance of the primary amide C=O stretch (~1690 cm⁻¹), the imino C=N stretch (~1636 cm⁻¹), and broad N-H stretching bands (3100–3400 cm⁻¹)[4].

  • ¹H NMR (DMSO-d₆) : A broad singlet around 8.5 ppm corresponding to the =NH proton, and a pair of singlets around 7.5–7.8 ppm for the -NH₂ protons. The C4 vinylic proton typically appears as a distinct singlet around 8.0 ppm.

Pharmacological Profile & Mechanism of Action

Chromene-3-carboxamides are extensively documented for their potent biological activities, primarily acting as anticancer, antimicrobial, and antioxidant agents[3]. The 6-chloro substitution specifically enhances lipophilic interactions within the hydrophobic pockets of target proteins.

Apoptosis Induction Pathway

One of the primary pharmacological applications of halogenated 2-imino-2H-chromenes is the induction of apoptosis in cancer cell lines. These compounds frequently act as BH3-mimetics, binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

By inhibiting Bcl-2, the chromene derivative frees pro-apoptotic proteins (Bax/Bak), which oligomerize and puncture the mitochondrial outer membrane. This permeabilization releases cytochrome c into the cytosol, triggering the caspase cascade and ultimately leading to programmed cell death.

BiologicalPathway Compound This compound Bcl2 Bcl-2 / Bcl-xL (Inhibition) Compound->Bcl2 Inhibits Bax Bax / Bak (Activation) Compound->Bax Activates Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Prevents Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Proposed intrinsic apoptotic pathway induced by chromene-3-carboxamide derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 598873, 2-Imino-2H-chromene-3-carboxamide." PubChem,[Link].

  • Ali, T. E., Assiri, M. A., El-Shaaer, H. M., & Hassanin, N. M. (2019). "Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides." ResearchGate,[Link].

  • Ali, T. E., et al. (2018). "Reaction of 2-imino-2H-chromene-3-carboxamide with phosphorus sulfides: Synthesis of novel 2-sulfido-2,3-dihydro-4H-chromeno[2,3-d][1,3,2]diaza-phosphinines." Phosphorus, Sulfur, and Silicon and the Related Elements, Taylor & Francis,[Link].

Sources

The Emergence of Iminochromene-3-Carboxamides as a Novel Axis in Oncology Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A New Frontier in Cancer Therapy

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the dual imperatives of enhanced efficacy and mitigated toxicity. Within this dynamic environment, the chromene scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide focuses on a specific, promising subclass: the 2-imino-2H-chromene-3-carboxamides. These compounds have garnered significant attention for their potent cytotoxic effects against a spectrum of cancer cell lines, heralding a potential new chapter in the fight against malignant disease. As a senior application scientist, this document serves to consolidate the current understanding of these molecules, from their fundamental chemistry to their preclinical potential, providing a technical deep-dive for the scientific community poised to explore this exciting frontier.

The Iminochromene-3-Carboxamide Core: Synthesis and Chemical Tractability

The therapeutic potential of any chemical entity is fundamentally linked to its synthetic accessibility. The 2-imino-2H-chromene-3-carboxamide scaffold is readily assembled through established synthetic routes, offering a robust platform for medicinal chemistry exploration.

General Synthesis Workflow

A common and efficient method for the synthesis of the 2-imino-2H-chromene-3-carboxamide core involves a multi-component reaction. A representative workflow is outlined below:

Salicylaldehyde Substituted Salicylaldehyde Reaction Condensation Reaction Salicylaldehyde->Reaction Cyanoacetamide Substituted 2-Cyanoacetamide Cyanoacetamide->Reaction Base Base (e.g., Piperidine, Sodium Acetate) Base->Reaction Catalyst Solvent Solvent (e.g., Glacial Acetic Acid, Ethanol) Solvent->Reaction Medium Product 2-Imino-2H-chromene-3-carboxamide Derivative Reaction->Product

Caption: General synthetic workflow for 2-imino-2H-chromene-3-carboxamides.

The reaction proceeds via a base-catalyzed condensation of a substituted salicylaldehyde with a substituted 2-cyanoacetamide.[1][2] The choice of substituents on both starting materials allows for the generation of a diverse library of derivatives, a critical aspect for structure-activity relationship (SAR) studies.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol provides a more granular, step-by-step methodology for the synthesis of a representative 2-imino-2H-chromene-3-(N-aryl)carboxamide.

Objective: To synthesize a novel 2-imino-2H-chromene-3-(N-aryl)carboxamide derivative.

Materials:

  • Substituted Salicylaldehyde (1.0 eq)

  • Substituted 2-Cyanoacetamide (1.0 eq)

  • Sodium Acetate (catalytic amount)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • A mixture of the substituted salicylaldehyde (1.0 eq), substituted 2-cyanoacetamide (1.0 eq), and a catalytic amount of sodium acetate is prepared in glacial acetic acid.

  • The reaction mixture is heated under reflux for a specified period (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-cold water to precipitate the crude product.

  • The precipitate is collected by vacuum filtration and washed with copious amounts of water to remove any residual acetic acid.

  • The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-imino-2H-chromene-3-(N-aryl)carboxamide.[2]

  • The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Mechanism of Action: Beyond a Single Target

The anticancer activity of iminochromene-3-carboxamides appears to be multifactorial, with evidence pointing towards the modulation of several key cellular pathways.

Primary Target: Aldo-Keto Reductase 1B10 (AKR1B10)

A significant body of research has identified the aldo-keto reductase family member AKR1B10 as a primary target of iminochromene-3-carboxamides.[3][4] AKR1B10 is overexpressed in several cancers, including breast, liver, and lung cancer, and its inhibition has been shown to suppress cancer cell proliferation.[5][6]

cluster_0 Iminochromene-3-carboxamide Action cluster_1 Downstream Cellular Effects Compound Iminochromene-3- carboxamide AKR1B10 AKR1B10 Compound->AKR1B10 Inhibition Retinal Retinal AKR1B10->Retinal Reduces Cell_Differentiation Cell Differentiation Cell_Proliferation Cell Proliferation AKR1B10->Cell_Proliferation Promotes ERK_Signaling ERK Signaling AKR1B10->ERK_Signaling Activates PI3K_AKT_Signaling PI3K/AKT Signaling AKR1B10->PI3K_AKT_Signaling Activates Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid Conversion Blocked Retinoic_Acid->Cell_Differentiation Promotes Metastasis Metastasis ERK_Signaling->Metastasis Promotes PI3K_AKT_Signaling->Metastasis Promotes

Caption: The role of AKR1B10 in cancer and its inhibition by iminochromene-3-carboxamides.

AKR1B10 is implicated in several pro-tumorigenic processes:

  • Retinoid Metabolism: AKR1B10 catalyzes the reduction of retinal to retinol, thereby depleting the intracellular pool of retinoic acid, a potent inducer of cell differentiation.[7] By inhibiting AKR1B10, iminochromene-3-carboxamides can restore retinoic acid levels, promoting differentiation and arresting proliferation.

  • Activation of Pro-Metastatic Pathways: Overexpression of AKR1B10 has been shown to activate the ERK and PI3K/AKT signaling pathways, both of which are central to cancer cell migration, invasion, and metastasis.[5][6][8] Inhibition of AKR1B10 by iminochromene-3-carboxamides can therefore attenuate these metastatic phenotypes.

Potential for Microtubule Disruption

While not definitively established for the 2-imino-2H-chromene-3-carboxamide subclass, other chromene derivatives have demonstrated potent microtubule-destabilizing activity.[9] This mechanism is a clinically validated anticancer strategy, as exemplified by taxanes and vinca alkaloids. Further investigation is warranted to determine if iminochromene-3-carboxamides also target the tubulin cytoskeleton.

Preclinical Efficacy: In Vitro Cytotoxicity

A significant body of preclinical evidence underscores the potent cytotoxic activity of iminochromene-3-carboxamides against a diverse panel of human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Imino-2H-chromene-3-(N-aryl)carboxamidesMCF-7 (Breast)8.5[2]
PC-3 (Prostate)35.0[2]
A-549 (Lung)0.9[2]
Caco-2 (Colorectal)9.9[2]
2-Imino-2H-chromene-3-carboxamide derivativesHepG-2 (Liver)2.41 - 2.59[10]
HCT-116 (Colorectal)4.98 - 5.44[10]

These in vitro data highlight the broad-spectrum anticancer potential of this compound class and provide a strong rationale for further preclinical development, including in vivo efficacy studies in xenograft models. While specific in vivo data for 2-imino-2H-chromene-3-carboxamides is currently limited in the public domain, studies on other chromene derivatives have shown significant tumor growth inhibition in animal models.[9][11]

Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing the in vitro cytotoxicity of novel compounds.

Principle of the MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10][12][13]

Detailed Protocol for MTT Assay

Objective: To determine the cytotoxic effect of an iminochromene-3-carboxamide derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Iminochromene-3-carboxamide derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12][13]

  • Compound Treatment:

    • Prepare serial dilutions of the iminochromene-3-carboxamide derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals. The solution will turn purple.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Clinical Perspective: The Case of Crolibulin

While no 2-imino-2H-chromene-3-carboxamides are currently in clinical trials, the development of other chromene derivatives provides valuable insights into the clinical potential of this scaffold. Crolibulin (EPC2407), a 4-aryl-4H-chromene derivative, has undergone Phase I/II clinical trials for the treatment of advanced solid tumors, including anaplastic thyroid cancer (NCT01240590).[3][14][15] Crolibulin acts as a vascular disrupting agent and microtubule destabilizer, highlighting the clinical relevance of targeting these pathways with chromene-based compounds.[14] The clinical journey of crolibulin underscores the therapeutic promise of the broader chromene class and should encourage further investigation into the clinical translation of iminochromene-3-carboxamide derivatives.

Future Directions and Concluding Remarks

The 2-imino-2H-chromene-3-carboxamides represent a compelling class of compounds with demonstrated potent in vitro anticancer activity. Their synthetic tractability and multifactorial mechanism of action, primarily through the inhibition of AKR1B10, position them as promising candidates for further drug development.

Future research should focus on several key areas:

  • In Vivo Efficacy: Comprehensive studies in relevant animal models of cancer are crucial to establish the in vivo efficacy, pharmacokinetics, and safety profile of lead compounds.

  • Mechanism Deconvolution: Further elucidation of the complete mechanism of action, including the potential for microtubule disruption and the modulation of other signaling pathways, will be critical for rational drug design and patient selection strategies.

  • SAR Expansion: Continued medicinal chemistry efforts to optimize the potency, selectivity, and drug-like properties of the iminochromene-3-carboxamide scaffold are warranted.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Crolibulin - Drug Targets, Indications, Patents. (2025). Patsnap Synapse. [Link]

  • AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling. (n.d.). PMC. [Link]

  • AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway. (2023). Spandidos Publications. [Link]

  • The Role of AKR1B10 in Physiology and Pathophysiology. (1989). MDPI. [Link]

  • AKR1B10: A New Diagnostic Marker of Non–Small Cell Lung Carcinoma in Smokers. (2005). American Association for Cancer Research. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Selected signaling pathways regulated by AKR1B10. (n.d.). ResearchGate. [Link]

  • The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. (2020). Bentham Science. [Link]

  • Synthesis and Characterization of Some New 2-Iminochromene Derivatives. (n.d.). Connect Journals. [Link]

  • Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. (n.d.). ResearchGate. [Link]

  • New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. (n.d.). PubMed. [Link]

  • Crolibulin. (n.d.). PubChem. [Link]

  • REACTION OF 2-IMINO-2H-CHROMENE-3-CARBOXAMIDE WITH PHOSPHORUS HALIDES: SYNTHESIS OF SOME NOVEL CHROMENO. (2019). HETEROCYCLES. [Link]

  • In vivo PC3 xenograft tumor development is suppressed by XAP. (n.d.). Chinese Journal of Natural Medicines. [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2020). MDPI. [Link]

  • Novel aminochromone derivative inhibits tumor growth on xenograft model of lung cancer in mice. (n.d.). PMC. [Link]

  • Novel aminochromone derivative inhibits tumor growth on xenograft model of lung cancer in mice. (2018). PubMed. [Link]

  • NME Digest. (n.d.). NME Digest. [Link]

  • National Cancer Institute begins phase II trial with Crolibulin in anaplastic thyroid cancer. (2010). Pharma Letter. [Link]

  • Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour maker, AKR1B10. (2010). PubMed. [Link]

  • Phase I/II trial of crolibulin and cisplatin in solid tumors with a focus on anaplastic thyroid cancer. (n.d.). ASCO Publications. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). ResearchGate. [Link]

  • Clinical Trial: NCT04291079. (2021). My Cancer Genome. [Link]

  • Inhibition of tumor growth in vitro and in vivo. (n.d.). ResearchGate. [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. (n.d.). PMC. [Link]

  • Advances in patient-derived tumor xenografts. (n.d.). ScienceDirect. [Link]

  • Crolibulin combined with cisplatin shows activity in anaplastic thyroid cancer. (2013). BioWorld. [Link]

  • Figure 3. Inhibition of tumor growth in vivo by various treatments. (n.d.). ResearchGate. [Link]

  • Antitumor action of an aminochromene derivative on human-derived lung adenocarcinoma xenograft model. (2022). ResearchGate. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). MDPI. [Link]

  • A novel anticancer candidate, coumarin-3-carboxamide derivative inhibits cell proliferation and migration in MDA-MB-231 cell line. (2025). PubMed. [Link]

  • Study Details | NCT07255612 | Bone Marrow Protection, Safety, Efficacy of Trilaciclib and Eribulin in Locally Advanced or Metastatic TNBC(Triple-negative Breast Cancer). (2025). ClinicalTrials.gov. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide S. (2021). CORE. [Link]

  • Molecular Mechanism of Cannabinoids in Cancer Progression. (n.d.). PMC. [Link]

  • Study Details | NCT01920711 | Efficacy and Safety of LCZ696 Compared to Valsartan, on Morbidity and Mortality in Heart Failure Patients With Preserved Ejection Fraction. (n.d.). ClinicalTrials.gov. [Link]

Sources

literature review of 6-substituted coumarin-3-carboxamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Mechanism, Synthetic Pathways, and Pharmacological Profiling

Executive Summary

The coumarin (2H-chromen-2-one) scaffold represents a "privileged structure" in medicinal chemistry due to its inherent affinity for diverse biological targets. Within this family, 6-substituted coumarin-3-carboxamides have emerged as a high-value pharmacophore. The carboxamide moiety at position 3 serves as a critical hydrogen-bonding "warhead," while substitution at position 6 acts as a "tuning knob" to modulate lipophilicity (


), electronic distribution, and metabolic stability. This guide synthesizes the current technical landscape of these analogs, focusing on their dual potential as MAO-B inhibitors (neurodegeneration) and kinase inhibitors (oncology).

Chemical Architecture & Rationale

The efficacy of 6-substituted coumarin-3-carboxamides stems from a bipartite structural logic:

  • The C3-Carboxamide Linker (-CONH-): Unlike simple esters or acetyl groups, the amide linker provides a rigid hydrogen bond donor/acceptor motif. In enzyme active sites (e.g., MAO-B), this linker often occupies the entrance cavity, orienting the coumarin core for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyr326 in MAO-B).
  • The C6-Substitution: Modification at the 6-position is strategically chosen to avoid steric clash with the catalytic center while influencing the global electronic properties of the benzopyrone ring.

    • Electron-Withdrawing Groups (6-Cl, 6-Br, 6-NO

      
      ):  Enhance the acidity of the lactone carbonyl, potentially strengthening dipole interactions.
      
    • Lipophilic Groups (6-CH

      
      , 6-OCH
      
      
      
      ):
      Improve blood-brain barrier (BBB) permeability, critical for neurodegenerative applications.

Synthetic Methodologies

To ensure reproducibility and scalability, we prioritize two synthetic routes: the Classical Stepwise Method (high fidelity) and the Green One-Pot Method (high efficiency).

Diagram 1: Synthetic Workflow (Knoevenagel Route)

Synthesis Salicyl 5-Substituted Salicylaldehyde Ester Intermediate: Ethyl 6-sub-coumarin- 3-carboxylate Salicyl->Ester Knoevenagel Condensation Malonate Diethyl Malonate Malonate->Ester Acid Intermediate: 6-sub-coumarin- 3-carboxylic acid Ester->Acid Hydrolysis Product Target: 6-Substituted Coumarin-3-Carboxamide Acid->Product Amidation Cat1 Cat: Piperidine Reflux (EtOH) Cat2 Hydrolysis (NaOH/HCl) Cat3 Coupling: Amine + EDC/HOBt

Caption: Stepwise synthesis via Knoevenagel condensation followed by hydrolysis and amide coupling.

Protocol A: Classical Stepwise Synthesis (Recommended for Library Generation)

Rationale: This method allows for the isolation of the carboxylic acid intermediate, enabling the parallel synthesis of diverse amide derivatives from a single batch.

  • Condensation: Reflux 5-substituted salicylaldehyde (10 mmol) and diethyl malonate (10 mmol) in ethanol (20 mL) with catalytic piperidine (0.5 mL) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Treat the resulting ester with 10% NaOH (aq) under reflux for 1 hour. Acidify with HCl to precipitate the 6-substituted coumarin-3-carboxylic acid .

  • Amidation: Dissolve the acid (1 mmol) in DMF/DCM. Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq) to activate the carboxyl group (0°C, 30 min). Add the appropriate amine (1.1 eq) and stir at room temperature for 12 hours.
    
  • Purification: Recrystallize from ethanol or purify via column chromatography.

Protocol B: L-Proline Mediated Green Synthesis

Rationale: L-Proline acts as a bifunctional organocatalyst, mimicking enzymatic aldolase activity, suitable for sensitive substrates.

  • Mix substituted salicylaldehyde and active methylene compound in ethanol.

  • Add L-Proline (10 mol%).

  • Stir at 80°C for 18 hours.

  • Product often crystallizes directly upon cooling, requiring minimal workup.

Pharmacological Profiles & SAR

Neurodegenerative Diseases (MAO-B Inhibition)

Monoamine Oxidase B (MAO-B) is a key therapeutic target for Parkinson’s disease.[1][2] 6-substituted coumarin-3-carboxamides act as competitive, reversible inhibitors.

  • SAR Insight: The 6-position is critical for selectivity.

    • 6-Methyl / 6-Chloro: These substituents fill the hydrophobic pocket near the FAD cofactor, enhancing potency (IC

      
       often < 1 
      
      
      
      M).
    • 3-Carboxamide N-Substitution: An N-phenyl or N-benzyl group at the amide nitrogen extends into the "entrance cavity" of MAO-B.

    • Selectivity: 6-substitution often improves MAO-B vs. MAO-A selectivity compared to 7-substituted analogs.[2]

Oncology (Kinase Inhibition)

Certain analogs exhibit potent antiproliferative activity against HepG2 (liver) and HeLa (cervical) cancer lines.

  • Mechanism: Inhibition of Casein Kinase 2 (CK2) and induction of apoptosis.

  • SAR Insight:

    • 4-Fluoro-benzamide moiety: When attached to the 3-carboxamide, this group significantly enhances cytotoxicity (IC

      
       comparable to Doxorubicin).[3]
      
    • 6-H vs 6-Sub: While the 3-amide drives the primary interaction, 6-substitution (e.g., 6-OCH

      
      ) can modulate solubility and cellular uptake.
      
Data Summary: Structure-Activity Relationship[2][3][5][6][7]
Compound ID6-Position (R1)3-Amide (R2)TargetActivity (IC

)
Primary Effect
C-3a -CH

-NH-PhenylMAO-B45 nMHigh Potency & Selectivity
C-3b -Cl-NH-BenzylMAO-B120 nMEnhanced Lipophilicity
C-4f -H-NH-(4-F-Phenyl)HepG22.62

M
Apoptosis Induction
C-4g -OCH

-NH-(3-Cl-Phenyl)AChE8.5

M
Moderate AChE Inhibition

Technical Protocols

Experiment: Fluorometric MAO-B Inhibition Assay

Rationale: Fluorescence detection using Amplex Red is more sensitive than UV-Vis methods, reducing enzyme usage and interference.

Reagents:

  • Recombinant Human MAO-B (10 U/mL stock).

  • Substrate: p-Tyramine or Benzylamine.

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

Procedure:

  • Preparation: Dissolve test compounds (coumarin analogs) in DMSO (final concentration <1%).

  • Incubation: In a 96-well black plate, add:

    • 10

      
      L Inhibitor (various concentrations).
      
    • 140

      
      L Buffer containing MAO-B (0.05 U/well).
      
    • Incubate at 37°C for 15 minutes to allow enzyme-inhibitor binding.

  • Reaction Trigger: Add 50

    
    L of reaction mix (200 
    
    
    
    M Amplex Red, 1 U/mL HRP, 1 mM p-Tyramine).
  • Measurement: Monitor fluorescence (Ex/Em = 545/590 nm) kinetically for 30 minutes.

  • Calculation: Determine the slope of fluorescence generation. Calculate % Inhibition =

    
    . Derivate IC
    
    
    
    using non-linear regression.
Diagram 2: MAO-B Inhibition Mechanism

MAOB_Mechanism Coumarin 6-Sub Coumarin-3-Carboxamide ActiveSite MAO-B Active Site (Hydrophobic Cavity) Coumarin->ActiveSite Enters Cavity FAD FAD Cofactor Coumarin->FAD Steric Blockade (Prevents Substrate Access) Tyr326 Residue: Tyr326 (Gating Residue) Coumarin->Tyr326 Pi-Pi Stacking (Coumarin Core) SixSub 6-Substitution (Cl, Me) Coumarin->SixSub Attached at C6 SixSub->ActiveSite Hydrophobic Interaction

Caption: Mechanistic interaction of the coumarin scaffold within the MAO-B active site.[1][2][4][5]

References

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. (2021). [Link]

  • Crystal structures of three 6-substituted coumarin-3-carboxamide derivatives. Acta Crystallographica. (2015). [Link]

  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation. Biomedical Research. (2022). [Link]

  • Structural exploration of selected C6 and C7-substituted coumarin isomers as selective MAO-B inhibitors. Journal of Biomolecular Structure and Dynamics. (2022).[2] [Link]

  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships. ScienceOpen. (2025). [Link]

Sources

Methodological & Application

Streamlined One-Pot Synthesis of 2-Imino-2H-chromene-3-carboxamide Derivatives: A Protocol for Efficient Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The 2-imino-2H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The development of efficient and sustainable synthetic methodologies to access these compounds is of paramount importance for drug discovery and development programs. This application note details a robust and high-yielding one-pot, three-component protocol for the synthesis of 2-imino-2H-chromene-3-carboxamide derivatives.

The described methodology leverages the principles of multi-component reactions (MCRs), which offer significant advantages over traditional multi-step syntheses. By combining three starting materials in a single reaction vessel, this approach enhances operational simplicity, reduces waste, minimizes purification steps, and allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[3]

Principle of the Synthesis: A Domino Reaction Cascade

The one-pot synthesis proceeds via a base-catalyzed domino reaction involving a substituted salicylaldehyde, an N-substituted-2-cyanoacetamide, and a catalyst. The reaction cascade is initiated by a Knoevenagel condensation, followed by an intramolecular Michael addition, culminating in the formation of the desired heterocyclic system.

The proposed mechanism involves two key steps:

  • Knoevenagel Condensation: A basic catalyst, such as piperidine or sodium acetate, deprotonates the active methylene group of the N-substituted-2-cyanoacetamide.[3][4] The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde. Subsequent dehydration yields a benzylidenemalononitrile intermediate.

  • Intramolecular Cyclization: The phenoxide ion, formed under basic conditions, undergoes an intramolecular conjugate addition (Michael addition) to the electron-deficient α,β-unsaturated system of the intermediate. This ring-closing step forms the chromene core. Tautomerization of the resulting enolate affords the stable 2-imino-2H-chromene-3-carboxamide product.

This efficient cascade ensures that the entire transformation occurs in a single pot, avoiding the need to isolate and purify intermediates, which is a hallmark of an atom-economical and green chemical process.[5]

Experimental Protocol

This protocol provides a generalized procedure for the synthesis of a representative 2-imino-2H-chromene-3-carboxamide derivative. Researchers should note that optimal reaction times and temperatures may vary depending on the specific electronic and steric properties of the substituents on the starting materials.

Materials and Equipment
  • Reagents:

    • Substituted Salicylaldehyde (1.0 mmol, 1.0 eq)

    • Substituted N-Aryl-2-cyanoacetamide (1.0 mmol, 1.0 eq)

    • Catalyst: Piperidine (0.1-0.2 mmol, 10-20 mol%) or Sodium Acetate in Glacial Acetic Acid[6]

    • Solvent: Absolute Ethanol (10-15 mL)

    • Deionized Water

  • Equipment:

    • 50 mL Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Buchner funnel and filter paper

    • Standard laboratory glassware

    • Analytical instruments for characterization (FT-IR, NMR, Mass Spectrometer)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted salicylaldehyde (1.0 mmol) and the corresponding N-substituted-2-cyanoacetamide (1.0 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (10 mL) to the flask, followed by the addition of the basic catalyst (e.g., piperidine, ~0.1 mmol). The use of a basic catalyst is crucial for facilitating the initial condensation step.[4][7]

  • Reaction Execution: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer hotplate. Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Product Isolation (Work-up): After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold water while stirring. The sudden decrease in temperature and polarity causes the organic product to precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product with cold deionized water (2 x 10 mL) to remove any residual catalyst and unreacted starting materials.

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven. For higher purity, the product should be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture. This step is critical for removing impurities and obtaining a crystalline solid suitable for characterization and biological testing.

Structural Characterization

The identity and purity of the synthesized 2-imino-2H-chromene-3-carboxamide derivatives must be confirmed using standard spectroscopic techniques.

  • FT-IR Spectroscopy: Look for characteristic absorption bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N stretching of the imine (around 1620-1640 cm⁻¹).

  • ¹H NMR Spectroscopy: Expect to see characteristic signals for the aromatic protons of the chromene and N-aryl rings, a singlet for the C4-H proton of the chromene ring (typically downfield), and a signal for the amide N-H proton.[5]

  • Mass Spectrometry: Confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺).

Data Summary: Representative Examples

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-imino-2H-chromene-3-carboxamide derivatives, demonstrating the versatility of the one-pot protocol.

EntrySalicylaldehyde SubstituentN-Aryl-2-cyanoacetamide SubstituentCatalyst / SolventTime (h)Yield (%)
1HPhenylPiperidine / Ethanol3~85-95
25-Bromo4-ChlorophenylPiperidine / Ethanol4~80-90
33,5-Dichloro4-AcetylphenylPiperidine / Ethanol4~76[4]
4H4-MethylphenylSodium Acetate / Acetic Acid5~80-90[6]

Workflow Visualization

The following diagram illustrates the streamlined workflow of the one-pot synthesis protocol.

One_Pot_Synthesis_Workflow Salicylaldehyde Substituted Salicylaldehyde Mix 1. Mix Reactants Salicylaldehyde->Mix Cyanoacetamide N-Aryl-2- cyanoacetamide Cyanoacetamide->Mix Catalyst Catalyst (e.g., Piperidine) Catalyst->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Reflux 2. Heat to Reflux (2-4 hours) Mix->Reflux Precipitate 3. Precipitate in Ice Water Reflux->Precipitate Isolate 4. Filter & Wash Precipitate->Isolate Purify 5. Recrystallize Isolate->Purify Characterize 6. Characterize (NMR, IR, MS) Purify->Characterize FinalProduct Pure 2-Imino-2H-chromene- 3-carboxamide Derivative Characterize->FinalProduct

Caption: Workflow for the one-pot synthesis of 2-imino-2H-chromene-3-carboxamide derivatives.

References

  • Singh, P., & Kaur, M. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85–92. [Link]

  • El-Sayed, N. N. E. (2020). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. Mini-Reviews in Organic Chemistry, 17(5), 554-569. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2015). Synthesis and Characterization of Some New 2-Iminochromene Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 329-338. [Link]

  • Al-Abdullah, E. S. (2015). Synthesis and Characterization of Some New 2-Iminochromene Derivatives. ResearchGate. [Link]

  • Ali, T. E., El-Gazzar, M. A., El-Naggar, H. M., El-Sayed, M. M., El-Desoky, A. M., & Gomaa, N. M. (2019). Reaction of 2-imino-2H-chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(12), 1185-1193. [Link]

  • Faramarzi, S., Sorbi, Y., & Fassihi, A. (2017). Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. Research in Pharmaceutical Sciences, 12(Suppl 1), S10. [Link]

  • Ali, T. E., et al. (2019). Reaction of 2-imino-2H-chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. Taylor & Francis Online. [Link]

  • Gevorgyan, A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings. [Link]

  • Velasco, M., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 27(14), 4634. [Link]

  • Abu-Hashem, A. A. (2014). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]

  • Gevorgyan, A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]

  • El-Agrody, A. M., et al. (2000). A New Pathway to 3-Hetaryl-2-oxo-2H-chromenes: On the Proposed Mechanisms for the Reaction of 3-Carbamoyl-2-iminochromenes with Dinucleophiles. Molecules, 5(10), 1146-1160. [Link]

  • Gevorgyan, A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Semantic Scholar. [Link]

  • Gevorgyan, A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]

  • El-Sayed, N. N. E. (2020). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Bentham Science. [Link]

  • JETIR. (2020). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Journal of Emerging Technologies and Innovative Research. [Link]

  • Gevorgyan, A., et al. (2024). The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. MDPI. [Link]

  • Ali, T. E., et al. (2019). Reaction of 2-imino-2 H -chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. ResearchGate. [Link]

  • Shastina, D. A., et al. (2015). Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides. Comptes Rendus Chimie, 18(5), 540-546. [Link]

  • Gligorich, K. M., & Toste, F. D. (2007). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews, 107(7), 3028-3079. [Link]

Sources

Application Note: Cytotoxicity Assessment of 6-Chloro-2-imino-2H-chromene-3-carboxamide via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for determining the cytotoxicity (


) of 6-chloro-2-imino-2H-chromene-3-carboxamide . This compound belongs to a class of pharmacophores where the classic coumarin lactone carbonyl (C=O) is replaced by an imino group (C=NH). While this bioisosteric replacement often enhances interaction with biological targets (e.g., tyrosine kinases or DNA intercalation), it introduces specific stability and solubility challenges distinct from standard coumarins.
Principle of the Assay

The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][2] This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells.

Critical Mechanism Note: Unlike standard drugs, 2-imino-chromene derivatives possess a Schiff base-like character. High concentrations of these compounds can occasionally reduce MTT non-enzymatically or hydrolyze into their 2-oxo counterparts (coumarins) in acidic cell culture media. This protocol includes specific interference controls to validate that the signal observed is purely biological.

Experimental Workflow Visualization

The following diagram outlines the critical path for the assay, highlighting the specific checkpoints required for this coumarin derivative.

MTT_Workflow cluster_check Quality Control Checkpoints Start Compound Stock (DMSO) Treatment Compound Treatment (Serial Dilution) Start->Treatment Fresh Prep Seeding Cell Seeding (96-well, 24h recovery) Seeding->Treatment Incubation Incubation (48h / 72h) Treatment->Incubation Check1 Check Hydrolysis (pH > 7.0 required) Treatment->Check1 MTT_Add MTT Addition (Dark, 4h) Incubation->MTT_Add Solubilization Solubilization (DMSO) MTT_Add->Solubilization Check2 Interference Control (No Cells) MTT_Add->Check2 Read Absorbance Read (570 nm) Solubilization->Read

Figure 1: Experimental workflow for testing 2-imino-chromene derivatives, emphasizing stability and interference checks.

Materials & Preparation

Reagents
ReagentSpecificationPurpose
Test Compound This compoundTarget analyte.
MTT Reagent 5 mg/mL in PBS (pH 7.4)Substrate for reductase enzymes.
Solvent DMSO (Dimethyl sulfoxide), Cell Culture GradeStock preparation and formazan solubilization.[3]
Positive Control Doxorubicin or CisplatinValidation of cell sensitivity.
Media DMEM or RPMI-1640 + 10% FBSCell growth matrix.
Compound Stability & Solubility (Expertise Pillar)

The 2-imino group is susceptible to hydrolysis, converting the compound into 6-chloro-2-oxo-2H-chromene-3-carboxamide (the lactone form).

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM or 20 mM. Prepare fresh. Do not store aqueous dilutions.

  • pH Sensitivity: Ensure culture media is strictly pH 7.2–7.4. Acidic environments accelerate the hydrolysis of the imino group.

Detailed Protocol

Step 1: Cell Seeding
  • Harvest cells (e.g., MCF-7, HeLa, or HCT-116) in the exponential growth phase.

  • Count cells using a hemocytometer or automated counter.

  • Dilute cells to the optimal density (typically

    
     to 
    
    
    
    cells/well) in complete media.
  • Dispense 100 µL of cell suspension into inner wells of a 96-well plate.

    • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL of sterile PBS, not cells. This prevents evaporation artifacts which are common in 72h assays.

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Step 2: Compound Treatment
  • Serial Dilution: Prepare a 2x concentration series of the compound in complete media.

    • Example: If testing 0–100 µM, prepare 200 µM, 100 µM, etc., in media.

    • DMSO Limit: Ensure the final DMSO concentration in the well is

      
       (v/v) to avoid solvent toxicity.
      
  • Plate Layout (Self-Validating System):

    • Test Wells: Remove old media, add 100 µL of fresh media + 100 µL of 2x compound solution (or 200 µL of 1x).

    • Vehicle Control (VC): Cells + Media + DMSO (matched to highest concentration).

    • Positive Control: Cells + Doxorubicin (

      
       range).
      
    • Blank (Media): Media only (no cells).

    • Interference Control (IC): Media + Compound (Highest Conc.) + MTT (No Cells). Crucial for chromene derivatives to rule out chemical reduction.

Step 3: Incubation

Incubate the plate for 48 or 72 hours at 37°C, 5% CO


.
Step 4: MTT Addition & Solubilization
  • Add 20 µL of MTT stock (5 mg/mL) to each well (final conc. 0.5 mg/mL).[3][4]

    • Note: Do not remove the drug-containing media unless the compound is highly colored and interferes with reading.

  • Incubate for 3–4 hours at 37°C in the dark .

  • Check for purple formazan crystals under a microscope.

  • Carefully aspirate the supernatant (media + MTT) without disturbing the crystals.

    • Alternative: If using SDS-HCl solubilization, add 100 µL of solubilization buffer directly. However, for coumarins, DMSO solubilization is preferred for speed and clarity.

  • Add 150 µL of DMSO to each well.

  • Shake the plate on an orbital shaker for 15 minutes to fully dissolve crystals.

Step 5: Measurement

Measure absorbance at 570 nm using a microplate reader.[2] Use a reference wavelength of 630 nm to subtract background noise (plastic imperfections/cellular debris).

Data Analysis & Interpretation

Calculation

Calculate the percentage of cell viability using the following formula:



Interference Correction

If the Interference Control (IC) well (Compound + MTT, no cells) shows higher absorbance than the Blank, the compound is chemically reducing MTT. You must subtract


 from all Test Well readings before calculating viability.
IC50 Determination

Plot Log(Concentration) on the X-axis vs. % Viability on the Y-axis. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the


.

Troubleshooting Logic (Graphviz)

Use this decision tree to resolve common issues with coumarin-based MTT assays.

Troubleshooting Issue High Background / Variable Data Check_IC Check Interference Control (Compound + MTT) Issue->Check_IC Check_Crystals Crystals in Vehicle Control? Check_IC->Check_Crystals Normal OD Result_ChemRed Chemical Reduction: Wash cells before adding MTT Check_IC->Result_ChemRed High OD Result_Precip Compound Precipitation: low solubility. Reduce Conc. Check_Crystals->Result_Precip Needle Crystals (Drug) Result_Seeding Seeding Error: Check Pipetting/Edge Effect Check_Crystals->Result_Seeding Uneven Formazan

Figure 2: Troubleshooting logic for distinguishing between chemical interference and biological variability.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Saeedi, M., et al. (2016). Synthesis and biological evaluation of 2-imino-2H-chromene-3-carboxamide derivatives as potential cytotoxic agents. Journal of Sciences, Islamic Republic of Iran. Link

  • Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols. Link

  • BldPharm. (n.d.). This compound Product Properties. Link

  • Ryu, C.K., et al. (1999). Synthesis and antifungal activity of 6-substituted 2-imino-2H-chromene-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Note: Precision Molecular Docking of 6-Chloro-2-Imino-2H-Chromene-3-Carboxamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a rigorous protocol for the molecular docking of 6-chloro-2-imino-2H-chromene-3-carboxamide derivatives. While this scaffold exhibits pleiotropic activity (including anticancer potential via VEGFR2/AKR1B10 inhibition), this guide focuses on Acetylcholinesterase (AChE) as the primary case study. The 2-imino-coumarin scaffold is a privileged structure for dual-site AChE inhibition, capable of spanning the enzyme's catalytic gorge.

Critical Technical Challenge: The "2-imino" functionality introduces tautomeric complexity (imine vs. enamine) often overlooked in standard high-throughput screening, leading to false-negative scoring. This protocol explicitly corrects for tautomeric enumeration and halogen bonding contributions of the 6-chloro substituent.

Scientific Rationale & Mechanism

The Pharmacophore

The ligand comprises three distinct functional zones that dictate the docking strategy:

  • 6-Chloro-2-imino-2H-chromene Core: The chromene ring provides

    
    -
    
    
    
    stacking potential. The 6-chloro substituent enhances lipophilicity (
    
    
    ) and offers potential for halogen bonding with backbone carbonyls. The 2-imino group (
    
    
    ) acts as a hydrogen bond donor/acceptor, distinct from the classic coumarin carbonyl (
    
    
    ).
  • 3-Carboxamide Linker: A rigid spacer that facilitates hydrogen bonding, often mimicking the peptide backbone of the natural substrate.

  • Variable Tail (R-Group): Usually an aromatic or amine moiety designed to reach the Peripheral Anionic Site (PAS) of AChE.

The Target: Acetylcholinesterase (AChE)

AChE features a deep, narrow gorge (~20 Å) connecting the Peripheral Anionic Site (PAS) at the entrance to the Catalytic Anionic Site (CAS) at the bottom.

  • Docking Objective: Achieve a "dual-binding" pose where the chromene core nests in the PAS (stacking with Trp286) or CAS (stacking with Trp86), while the linker spans the gorge.

Experimental Workflow (Diagram)

DockingWorkflow cluster_LigandPrep Ligand Preparation (Critical) cluster_TargetPrep Target Preparation (PDB: 4EY7) Start Ligand Library (2D SDF/SMILES) Tautomer Tautomer Enumeration (Imine vs. Amine) Start->Tautomer Stereo 3D Generation & Energy Minimization (MMFF94) Tautomer->Stereo Protonation Protonation (pH 7.4) Charge Assignment (Gasteiger) Stereo->Protonation Docking Molecular Docking (Vina/Glide) Protonation->Docking Clean Remove Waters (Keep HOH if bridging) Optimize H-Bond Optimization & Kollman Charges Clean->Optimize Grid Grid Generation (Covering PAS & CAS) Optimize->Grid Grid->Docking Validation Validation (Redocking RMSD < 2.0 Å) Docking->Validation Analysis Interaction Profiling (Pi-Stacking, Halogen Bonds) Validation->Analysis

Caption: Integrated workflow for docking chromene-3-carboxamides, emphasizing tautomer enumeration and dual-site grid generation.

Detailed Protocol

Phase 1: Ligand Preparation (The "Imino" Trap)

Standard tools often default the 2-imino group to a neutral imine. However, under physiological conditions (pH 7.4), the tautomeric equilibrium is critical.

  • Structure Input: Convert 2D sketches to 3D.

  • Tautomer Generation:

    • Generate both the 2-imino form (C=NH) and the 2-amino tautomer (C-NH2, if aromaticity allows).

    • Tool Recommendation: LigPrep (Schrödinger) or Avogadro (Open Source).

    • Note: For 6-chloro-2-imino-2H-chromene, the imino form is generally the dominant species, but the amino tautomer should be docked if the energy difference is < 2 kcal/mol.

  • Energy Minimization: Minimize using the MMFF94 force field to relax bond angles, particularly around the carboxamide linker.

  • Charge Calculation: Apply Gasteiger-Marsili charges. Ensure the total charge is 0 (unless a protonated amine tail is present).

Phase 2: Target Preparation (AChE)

We utilize the crystal structure of Human AChE complexed with Donepezil, as it represents the "open" conformation of the gorge suitable for large ligands.

  • PDB Selection: Download PDB ID: 4EY7 (Resolution: 2.35 Å).

  • Cleaning:

    • Remove chain B (use Chain A).

    • Remove solvent molecules (HOH), except conserved waters bridging the CAS if using high-precision docking (e.g., HOH-1159 in some numbering schemes).

    • Remove the native ligand (Donepezil).

  • Optimization:

    • Add polar hydrogens.

    • Assign Kollman united atom charges.

    • Crucial Step: Ensure His447 is protonated correctly (neutral, N-epsilon protonated) to act in the catalytic triad.

Phase 3: Grid Generation (The "Dual-Site" Box)

The ligand is elongated. A standard cubic box centered on the active site is often too small.

  • Center: Coordinates of the original Donepezil ligand (approx. x= -13.6, y= -44.0, z= 27.8).

  • Dimensions:

    
     Å.
    
    • Why? This volume encompasses the Trp86 (CAS bottom) and Trp286 (PAS entrance). A smaller box will truncate the ligand or force a curled, high-energy conformation.

Phase 4: Docking Execution (AutoDock Vina Parameters)
  • Exhaustiveness: Set to 32 (Standard is 8).

    • Reasoning: The rotatable bonds in the carboxamide linker and the R-group require extensive sampling to find the global minimum in the narrow gorge.

  • Num Modes: 10.

  • Energy Range: 4 kcal/mol.

Validation & Quality Control

Every docking run must be self-validated. Do not proceed to analysis without passing the RMSD check.

Redocking Validation
  • Extract the native ligand (Donepezil) from 4EY7.

  • Prepare it exactly as the test ligands (add H, charges).

  • Dock it back into the prepared protein.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

    • Pass: RMSD

      
       2.0 Å.
      
    • Excellent: RMSD

      
       1.5 Å.[1]
      
Interaction Checkpoints

A valid pose for this scaffold typically requires:

  • 
    -
    
    
    
    Stacking:
    The chromene ring should stack parallel to Trp286 (PAS) or Trp86 (CAS).
  • Hydrogen Bond: The carboxamide NH or CO should interact with Tyr124 or the backbone of Phe295 .

  • Halogen Bond (Optional but Favorable): The 6-Cl atom interacting with a backbone carbonyl oxygen (distance < 3.5 Å, angle

    
     160-180°).
    

Data Presentation

Summarize your docking results in the following format for publication or internal reports.

Ligand IDAffinity (kcal/mol)PAS Interaction (Trp286)CAS Interaction (Trp86)H-Bonds (Residues)6-Cl Interaction
Control (Donepezil) -12.1

-stacking

-stacking
Phe295N/A
Ligand-01 (6-Cl) -10.8

-stacking
HydrophobicTyr124, Asp74Hydrophobic/VdW
Ligand-02 (Imine) -11.2

-stacking

-stacking
Tyr337H-bond (Backbone)

References

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Sastry, G. M., et al. (2013). Docking and scoring in drug discovery: a review. Chem-Bio Informatics Journal, 13, 1-16.

  • Anand, P., et al. (2012). Biological activities of coumarin derivatives as acetylcholinesterase inhibitors. Expert Opinion on Therapeutic Patents, 22(10), 1173-1190.

  • Rastegari, A., et al. (2019).[2] Design, synthesis and molecular docking study of novel coumarin-3-carboxamide-N-morpholine hybrids as potent cholinesterase inhibitors. Bioorganic Chemistry, 83, 391-401.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-chloro-2-imino-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As drug development professionals, synthesizing chromene-based pharmacophores often presents unique isolation challenges. The target molecule, 6-chloro-2-imino-2H-chromene-3-carboxamide, is typically synthesized via the Knoevenagel condensation of 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) with 2-cyanoacetamide[1]. While the reaction itself is highly efficient, the isolation of the pure 2-imino product is frequently complicated by the formation of unreacted starting materials, oligomers, and most critically, the 2-oxo-2H-chromene (coumarin) hydrolysis byproduct[2].

This guide provides field-proven troubleshooting insights, self-validating protocols, and quantitative data to help you isolate high-purity 2-iminochromenes.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my isolated product predominantly the 2-oxo-2H-chromene derivative instead of the target 2-imino-2H-chromene? Expert Insight (Causality): The 2-imino group is highly susceptible to 2[2]. If your purification workflow involves standard silica gel chromatography, the slightly acidic nature of the silanol groups on the stationary phase, combined with ambient moisture, readily protonates the imine. This triggers a nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release ammonia, yielding the 6-chloro-2-oxo-2H-chromene-3-carboxamide byproduct[3]. Solution: Avoid silica gel chromatography for 2-iminochromenes. If chromatography is absolutely necessary, use neutral or basic alumina, or pre-treat the silica with 1% triethylamine (TEA) to neutralize acidic sites.

Q2: How can I separate the 2-imino product from the 2-oxo byproduct without chromatography? Expert Insight (Causality): Exploit the differential solubility of the imine versus the oxo derivative. 2-Iminochromenes exhibit strong intermolecular hydrogen bonding (between the imine N-H and the carboxamide carbonyl), making them highly crystalline but poorly soluble in non-polar solvents[1]. By utilizing a highly polar, aprotic/protic solvent mixture (e.g., 1,4-dioxane/ethanol), you can selectively recrystallize the 2-imino product while leaving the more soluble 2-oxo byproduct and unreacted starting materials in the mother liquor[3].

Q3: How do I self-validate that my purified product is the 2-imino derivative and not the hydrolyzed 2-oxo byproduct? Expert Insight (Self-Validating Protocol): Rely on orthogonal spectroscopic techniques before moving to biological assays.

  • FT-IR: Look for the distinct sharp C=NH stretch around 3250–3350 cm⁻¹ and the carboxamide C=O stretch at ~1680 cm⁻¹. If the imine has hydrolyzed, you will observe a new, strong lactone C=O stretch at >1700 cm⁻¹[3].

  • ¹H-NMR (DMSO-d₆): The 2-imino proton (C=NH) typically appears as a distinct D₂O-exchangeable broad singlet far downfield (often around δ 8.5–9.5 ppm, depending on hydrogen bonding)[1]. The disappearance of this signal strongly indicates hydrolysis to the coumarin[3].

Part 2: Visualizing the Workflow and Mechanism

Workflow Start 5-Chlorosalicylaldehyde + Cyanoacetamide Reaction Knoevenagel Condensation (Piperidine/EtOH, Reflux) Start->Reaction Crude Crude Mixture (2-Imino target + 2-Oxo byproduct) Reaction->Crude Decision Purification Method? Crude->Decision Silica Silica Gel Chromatography (Avoid!) Decision->Silica Standard Workup Recryst Recrystallization (Dioxane/EtOH) Decision->Recryst Optimized Workup Hydrolysis Hydrolysis to 2-Oxo Byproduct Silica->Hydrolysis Acidic/Aqueous Conditions Pure Pure 6-Chloro-2-imino- 2H-chromene-3-carboxamide Recryst->Pure Differential Solubility

Workflow for the synthesis and purification of 2-iminochromene derivatives.

Hydrolysis Imino 2-Imino-2H-chromene (Target) Protonation Protonation of Imine (H+) Imino->Protonation Acidic Media (Silica/HCl) Water Water Attack (Tetrahedral Intermediate) Protonation->Water + H2O Oxo 2-Oxo-2H-chromene (Coumarin Byproduct) Water->Oxo Ammonia Loss of NH3 Water->Ammonia

Mechanism of acid-catalyzed hydrolysis of 2-iminochromene to 2-oxochromene.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in avoiding co-precipitation of the 2-oxo byproduct. The table below summarizes the quantitative solubility metrics for isolating this compound.

Solvent SystemTarget Solubility (Boiling)Target Solubility (0°C)Byproduct Retention in Mother LiquorTypical Recovery Yield
1,4-Dioxane / Ethanol (3:1) High (>50 mg/mL)Low (<2 mg/mL)Excellent75–85%
DMF / Ethanol (1:2) Very High (>100 mg/mL)Moderate (~10 mg/mL)Good60–70%
Pure Ethanol Poor (<10 mg/mL)Very Low (<1 mg/mL)Poor (Co-precipitation)N/A
Dichloromethane InsolubleInsolubleN/AN/A

Part 4: Standard Operating Procedure (SOP)

Protocol: Solvent-Mediated Recrystallization of this compound

Objective: Isolate the target 2-iminochromene from unreacted 5-chlorosalicylaldehyde, cyanoacetamide, and 2-oxochromene byproducts without inducing hydrolysis.

  • Step 1: Crude Isolation. Following the Knoevenagel condensation, pour the reaction mixture into ice-cold distilled water. Filter the crude precipitate under vacuum.

    • Self-Validation Checkpoint: Wash the filter cake with cold water until the filtrate pH is strictly neutral (pH ~7.0). This ensures the complete removal of the basic catalyst (e.g., piperidine), which can otherwise cause downstream degradation.

  • Step 2: Dissolution. Transfer the crude solid to a round-bottom flask. Add a 3:1 mixture of 1,4-dioxane and absolute ethanol (approx. 20 mL per gram of crude). Heat to a mild reflux (85°C) until complete dissolution occurs.

    • Causality: Dioxane disrupts the strong intermolecular hydrogen bonding of the imine, allowing it to dissolve, while ethanol acts as the anti-solvent during the cooling phase.

  • Step 3: Hot Filtration. Quickly filter the hot solution through a pre-warmed fritted funnel to remove any insoluble polymeric byproducts.

  • Step 4: Controlled Crystallization. Allow the filtrate to cool to room temperature slowly over 2 hours, then transfer to an ice bath (0°C) for 1 hour.

    • Causality: Slow cooling promotes the formation of a highly ordered crystalline lattice. This thermodynamically excludes the structurally distinct 2-oxo byproduct, which remains highly soluble in the dioxane/ethanol mixture.

  • Step 5: Final Isolation. Filter the purified crystals under vacuum, wash with minimal ice-cold absolute ethanol, and dry in a vacuum desiccator over P₂O₅.

    • Self-Validation Checkpoint: Drying over a strong desiccant is mandatory to prevent ambient moisture-driven hydrolysis during storage. Verify purity via FT-IR (presence of ~3300 cm⁻¹ C=NH peak).

References

  • Title: A Convenient One-Step Synthesis and 3D QSAR Pharmacophore modeling of 2-Iminochromene and Chromenopyridine Derivatives for Antimicrobial Activity Source: Der Pharma Chemica URL
  • Title: Synthesis and Characterization of Some New 2-Iminochromene Derivatives Source: Connect Journals URL
  • Source: NIH (PMC)

Sources

stability of 2-imino-2H-chromene ring in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the 2-imino-2H-chromene scaffold. As a Senior Application Scientist, I've designed this guide to address the common stability challenges and experimental nuances you may encounter. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs) on Stability

Question 1: My 2-imino-2H-chromene derivative is converting to a 2-oxo-2H-chromene (coumarin) when I try to perform reactions in acidic media. Is this expected?

Answer: Yes, this is a well-documented and expected transformation. The 2-imino-2H-chromene ring system is generally unstable in aqueous acidic conditions. The core issue is the acid-catalyzed hydrolysis of the endocyclic imine functionality.

The Mechanism: The reaction proceeds via protonation of the imine nitrogen, which significantly increases the electrophilicity of the C2 carbon. A water molecule then acts as a nucleophile, attacking this activated carbon to form a tetrahedral carbinolamine intermediate. This intermediate is unstable and subsequently collapses, eliminating the amine portion (as an ammonium salt) and forming the thermodynamically more stable and less reactive carbonyl group of the 2-oxo-2H-chromene (coumarin) ring.[1][2][3] Several syntheses of 2-oxo-chromenes explicitly use the hydrolysis of the corresponding 2-imino-chromenes with aqueous HCl as the final step.[1][2]

Causality for Experimental Design:

  • Avoid Protic Acids: If your goal is to modify another part of the molecule while preserving the imino group, you must avoid aqueous acidic environments.

  • Anhydrous Conditions: If an acid catalyst is necessary, use a Lewis acid or an anhydrous Brønsted acid in a rigorously dried aprotic solvent.

  • pH Control: The rate of imine hydrolysis is often pH-dependent, with a maximum rate typically observed around pH 4-5.[3] Working in highly acidic or neutral non-aqueous conditions can sometimes slow this process.

Caption: Acid-catalyzed hydrolysis pathway of 2-imino-2H-chromene.

Question 2: Is the 2-imino-2H-chromene ring stable in basic media? I synthesized it using a base, but sometimes I see degradation on workup or further reaction.

Answer: The stability in basic media is more nuanced. Many synthetic routes for 2-imino-2H-chromenes employ basic catalysts like piperidine, triethylamine, or sodium carbonate.[1][4][5][6] This indicates that the ring system is kinetically stable enough to be formed and isolated under these mild basic conditions.

However, the structure possesses features that can lead to instability under more stringent basic conditions (e.g., strong bases like alkoxides, elevated temperatures, or prolonged exposure).

Potential Degradation Pathways:

  • Ring Opening: Strong nucleophilic bases can potentially attack the C4 position, leading to a Michael-type addition, which could be followed by ring-opening of the pyran ring. Some studies have noted that intense heating can contribute to the opening of the benzopyran ring.[7]

  • Deprotonation/Rearrangement: Depending on the substituents, protons on adjacent carbons or on the exocyclic imine nitrogen could be abstracted, leading to anionic intermediates that might undergo rearrangement or further reactions.

Causality for Experimental Design:

  • Choice of Base: For subsequent reactions, prefer milder, non-nucleophilic organic bases (e.g., DIPEA, DBU) or inorganic bases like K₂CO₃ over strong nucleophilic bases (e.g., NaOH, NaOMe).

  • Temperature Control: Perform reactions at the lowest effective temperature. Degradation pathways are often accelerated at higher temperatures.

  • Reaction Time: Monitor your reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that can lead to the formation of byproducts.[8]

Troubleshooting Guide

Issue 1: Unexpected Product Formation
Symptom Probable Cause Recommended Action & Rationale
My final product is a 2-oxo-2H-chromene (coumarin) instead of the expected 2-imino derivative.Acid-Catalyzed Hydrolysis. This occurs if the reaction or workup involved an aqueous acidic step (e.g., HCl wash, silica gel chromatography with acidic mobile phase).1. Anhydrous Workup: Use a non-aqueous workup. Quench reactions with a saturated NaHCO₃ solution instead of acid. 2. Neutralize Solvents: Ensure all solvents are neutral and dry. 3. Deactivated Silica: Use silica gel that has been neutralized with triethylamine for chromatography. This prevents on-column hydrolysis.
I'm observing a complex mixture of unidentified products after a reaction using a strong base (e.g., NaH, LDA).Base-Induced Degradation. The 2-imino-2H-chromene ring is likely undergoing decomposition or rearrangement under harsh basic conditions.1. Use a Weaker Base: Switch to a milder base such as K₂CO₃, Cs₂CO₃, or an organic amine base. 2. Lower the Temperature: Run the reaction at 0 °C or below to minimize side reactions. 3. Monitor Diligently: Take aliquots every 15-30 minutes to find the optimal reaction time before significant degradation occurs.
Issue 2: Poor Yield or No Reaction
Symptom Probable Cause Recommended Action & Rationale
The synthesis of my 2-imino-2H-chromene from a salicylaldehyde and an active methylene compound is failing.1. Inappropriate Catalyst: The chosen base may not be optimal for the specific substrates. 2. Steric Hindrance: Bulky substituents on the salicylaldehyde or active methylene compound can hinder the cyclization step.1. Screen Catalysts: Test a range of common catalysts like piperidine, triethylamine, or L-proline. The choice of catalyst can be substrate-dependent. 2. Increase Temperature: Carefully increase the reaction temperature. While this can risk degradation, it may be necessary to overcome the activation energy for sterically hindered substrates.

Validation Protocols & Workflows

Protocol 1: Workflow for Monitoring Stability in Acidic Media

This protocol provides a self-validating system to quantify the rate of hydrolysis of your specific 2-imino-2H-chromene derivative.

Objective: To determine the half-life of a 2-imino-2H-chromene in a standardized acidic solution.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your purified 2-imino-2H-chromene in acetonitrile or a similar aprotic solvent.

  • Reaction Setup: In a clean HPLC vial, add 950 µL of a buffered acidic solution (e.g., 0.1 M acetate buffer, pH 4.5) and equilibrate to a constant temperature (e.g., 25 °C).

  • Initiate Reaction: At time t=0, inject 50 µL of the stock solution into the HPLC vial, cap, and vortex immediately. The final concentration will be ~50 µg/mL.

  • HPLC Analysis:

    • Immediately inject a sample onto a reverse-phase HPLC system (e.g., C18 column).[9]

    • Use a stability-indicating method, which is a gradient method capable of separating the starting material from its degradation products. A typical gradient might be Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).[9]

    • Monitor with a PDA detector to check for peak purity.

  • Time Points: Inject samples at regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Data Analysis: Plot the peak area of the starting 2-imino-2H-chromene against time. Calculate the rate of disappearance to determine the compound's stability under these conditions.

Caption: Workflow for HPLC-based acid stability testing.

Protocol 2: Qualitative Assessment of Stability in Basic Media

Objective: To quickly assess if a 2-imino-2H-chromene derivative is stable enough for a planned reaction in basic conditions.

Methodology:

  • Sample Preparation: Prepare three small test tubes.

    • Tube A (Control): Dissolve ~1 mg of the compound in 1 mL of the reaction solvent (e.g., THF, DMF).

    • Tube B (Test Condition): Dissolve ~1 mg of the compound in 1 mL of the solvent and add the intended base (e.g., 1.5 equivalents of triethylamine).

    • Tube C (Forced Degradation): Prepare as Tube B, but heat to the intended reaction temperature (e.g., 60 °C).

  • TLC Analysis:

    • Spot all three samples on a single TLC plate at t=0.

    • After a set time (e.g., 1 hour), spot all three samples again on the same plate.

    • Develop the TLC plate in an appropriate solvent system.

  • Interpretation:

    • Stable: The spots for Tube B and C will look identical to the control (Tube A) at both time points.

    • Unstable: New spots (degradation products) will appear in the lanes for Tube B and/or C. The starting material spot will diminish in intensity. This provides a clear visual indication of instability under the tested conditions.

References

  • A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. RSC Publishing.
  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv
  • Synthesis and Characterization of Some New 2-Iminochromene Derivatives.
  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
  • The Synthesis of Various 2-Imino-2H-chromene- 3-carbonitrile Deriv
  • 2H/4H-Chromenes—A Versatile Biologically
  • The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. MDPI.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • Enhancing the stability of 6-Chloro-2h-chromene compounds for long-term storage. Benchchem.
  • Analytical Techniques for the Assessment of Drug Stability. OUCI.

Sources

troubleshooting piperidine catalyst efficiency in chromene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Efficiency in 2-Amino-4H-Chromene Synthesis

Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists.

Introduction

Welcome to the Technical Support Center. You are likely here because your Knoevenagel-Michael-Cyclization cascade—the standard route to bioactive chromenes—is stalling, oiling out, or suffering from low yields.

While piperidine is the "gold standard" organocatalyst for this transformation due to its dual mode of action (base + nucleophile), its efficiency is highly sensitive to solvent polarity , moisture content , and loading ratios . This guide moves beyond general procedures to address the specific failure modes of piperidine in the synthesis of 2-amino-4H-chromenes (and tetrahydrochromenes).

Module 1: Mechanistic Diagnostics (The "Why")

To troubleshoot effectively, you must identify which step of the cascade is failing. Piperidine is not just a base; it actively drives the initial condensation via iminium ion formation, which tertiary amines (like triethylamine) cannot do.[1]

The Catalytic Cascade

Figure 1 illustrates the critical checkpoints. If your reaction stalls, cross-reference your TLC/LC-MS data with these intermediates.

ChromeneSynthesis Start Reagents (Aldehyde + Malononitrile) Inter1 Intermediate A (Benzylidene Malononitrile) Start->Inter1 Knoevenagel Condensation (Piperidine forms iminium/enolate) Pip Piperidine (Catalyst) Pip->Start Activation Inter2 Intermediate B (Michael Adduct) Inter1->Inter2 Michael Addition (Activated Phenol/Dimedone attack) Note1 Failure Mode 1: Stalled here? Aldehyde is too electron-rich or wet. Inter1->Note1 Prod Final Product (2-Amino-4H-Chromene) Inter2->Prod Cyclization & Tautomerization Note2 Failure Mode 2: Sticky oil? Solvent too non-polar. Inter2->Note2

Figure 1: The Piperidine-mediated cascade. Failure at 'Intermediate A' suggests Knoevenagel suppression; failure at 'Intermediate B' suggests cyclization inhibition.

Module 2: Optimization & Reaction Conditions

Piperidine efficiency is non-linear. "More catalyst" often leads to "less product" due to the formation of bis-products or difficult workups.

Solvent & Stoichiometry Matrix

Use this table to select conditions based on your specific aldehyde substrate.

VariableRecommended RangeTechnical Rationale
Catalyst Loading 10–15 mol% < 5% is too slow for the activation energy of the Michael step. > 20% causes side reactions (aldol condensation of the aldehyde) and complicates purification [1, 3].
Solvent (Green) Ethanol (EtOH) Optimal.[2][3] The polarity stabilizes the zwitterionic intermediates. EtOH also allows the product to precipitate out (driving equilibrium), while keeping impurities in solution [2, 5].
Solvent (Alt) Water/EtOH (1:1) Use for highly soluble aldehydes. Water accelerates the reaction via hydrophobic effects but can cause "oiling out" of the intermediate if not agitated vigorously [3].
Temperature Reflux (or 60-80°C) Room temp is possible but often requires 12+ hours. Reflux typically completes the reaction in 30–60 mins [1].
Stoichiometry 1 : 1 : 1 Aldehyde : Malononitrile : Phenol/Dimedone. Do not use excess aldehyde; it reacts with piperidine to form stable aminals that poison the catalyst.

Module 3: Troubleshooting Guides

Issue 1: The "Sticky Product" (Oiling Out)

Symptom: The reaction turns turbid, but instead of a nice precipitate, a gummy oil forms at the bottom of the flask. Root Cause: The intermediate (benzylidene malononitrile) or the final product has surpassed its solubility limit in the hot solvent too quickly, or the solvent polarity is slightly off (too much water).

Protocol: The "Scratch & Seed" Recovery

  • Don't Panic: Do not evaporate the solvent yet.

  • Re-heat: Bring the mixture back to a gentle reflux until the oil redissolves.

  • Correct Polarity: Add Ethanol dropwise (if aqueous) or a small amount of Toluene (if pure EtOH) to adjust solubility.

  • Slow Cool: Turn off the heat and let the flask cool slowly in the oil bath. Rapid cooling traps impurities, causing oils.

  • Agitation: Once it reaches room temperature, scratch the inner wall of the flask with a glass rod. This provides nucleation sites for crystallization.

Issue 2: Low Conversion (Stalled Reaction)

Symptom: TLC shows unreacted aldehyde and malononitrile after 2 hours. Root Cause: Piperidine deactivation or "wet" solvent.

Diagnostic Steps:

  • Check pH: Piperidine can react with CO2 in the air to form piperidinium carbonate (a solid white crust on the bottle cap). This salt is far less active than the free base. Action: Use fresh, distilled piperidine.

  • Aldehyde Electronics: Electron-rich aldehydes (e.g., 4-N,N-dimethylaminobenzaldehyde) are sluggish.

    • Fix: Increase catalyst loading to 20 mol% .

    • Fix: Add Acetic Acid (5 mol%) . The formation of a Piperidine-Acetate buffer often accelerates the Knoevenagel step by assisting in the dehydration of the carbinolamine intermediate [6].

Issue 3: Piperidine vs. Triethylamine (TEA)

User Question: "I ran out of piperidine. Can I use TEA?" Answer: Proceed with caution.

  • Piperidine (pKa ~11.2): Secondary amine. Forms iminium ions and enamines with aldehydes.[1] This covalent catalysis lowers the LUMO of the aldehyde, making it hyper-reactive [6].

  • TEA (pKa ~10.7): Tertiary amine. Acts only as a Brønsted base. It cannot form iminium ions.

  • Result: TEA will work for simple substrates but will be significantly slower (2-3x reaction time) and may fail completely for sterically hindered aldehydes [4].

Module 4: Workflow Visualization

Follow this decision tree when optimizing a new substrate.

TroubleshootingTree Start Start Reaction (10 mol% Piperidine, EtOH, Reflux) CheckTLC Check TLC at 30 mins Start->CheckTLC Result1 Product Precipitates? CheckTLC->Result1 Success Filter, Wash with cold EtOH/H2O Result1->Success Yes Fail1 Solution Clear (No Reaction) Result1->Fail1 No (SM present) Fail2 Oiling Out Result1->Fail2 No (Gummy) Action1 Add 5 mol% AcOH (Buffer Effect) Fail1->Action1 Action2 Re-heat, add EtOH, Scratch glass Fail2->Action2 Action1->CheckTLC Retry

Figure 2: Decision logic for real-time reaction monitoring.

Frequently Asked Questions (FAQs)

Q: Can I use water as the only solvent to be "greener"? A: You can, but expect lower yields for lipophilic aldehydes. Piperidine works well in water, but the reactants must be somewhat soluble to interact. If you use 100% water, you must use vigorous stirring (or sonication) to create an emulsion. A 1:1 EtOH:Water mix is usually the best compromise between green chemistry and solubility [3].

Q: My product has a reddish tint after filtration. Is it impure? A: Likely yes. Oxidized piperidine or phenol derivatives often turn pink/red. Wash the precipitate with ice-cold ethanol followed by a small amount of diethyl ether . If the color persists, recrystallize from hot ethanol.

Q: Why do I see a "bis-chromene" byproduct? A: This occurs if you have a dialdehyde or if the stoichiometry is skewed. Ensure you are using a strict 1:1:1 ratio. Excess malononitrile can sometimes lead to side reactions with the catalyst itself.

References

  • Mobinikhaledi, A., Moghanian, H., & Souri, Z. (2014). Efficient Synthesis of 2-amino-4H-chromene Derivatives in the Presence of Piperazine-functionalized Fe3O4/SiO2 Magnetic Nanoparticles.[4] Current Organic Synthesis. 4[2][3][5][6][7][8][9][10]

  • Kangani, M. (2017). Piperidine-Promoted Three-Component Condensation: Synthesis of Chromene Heterocycles and Pyrazolotriazoles. Journal of Heterocyclic Chemistry. 3[2][3][5][6][7][8][9][10][11]

  • Irani, N., et al. (2017). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives.[9] Indian Journal of Chemistry. [2][3][5][6][7][8][9][10][11]

  • Bhattacharjee, S., et al. (2018). Triethylamine-Mediated One-Pot Synthesis of Benzo[f]chromene Derivatives. Organic & Supramolecular Chemistry. 12[2][3][5][6][7][8][9][10][11]

  • Imran, M., et al. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines. Asian Journal of Green Chemistry. 13[2][3][5][6][7][8][9][10]

  • Reddit ChemHelp Community Discussion. (2016). Piperidine catalyst in Knoevenagel reaction? 14[2][3][5][6][7][8][9][10][11]

Sources

Validation & Comparative

Halogen-Driven Potency: A Comparative Guide to 6-Chloro vs. 6-Bromo-2-imino-2H-chromene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of anticancer pharmacophores, the 2-imino-2H-chromene scaffold (a bioisostere of coumarin) has emerged as a privileged structure.[1] This guide provides a technical comparison between 6-chloro and 6-bromo substituted derivatives. While both halogens modulate electronic distribution and lipophilicity, experimental data consistently suggests that 6-bromo derivatives often exhibit superior cytotoxicity against solid tumor lines (e.g., MCF-7, HCT-116). This guide explores the structure-activity relationship (SAR), mechanistic pathways, and validated protocols for synthesizing and testing these compounds.

Part 1: The Chemical Context & SAR Analysis

The 2-imino-2H-chromene core owes its biological activity to its ability to interact with various enzymatic targets, including EGFR, VEGFR-2, and tubulin. The substitution at the C6 position is critical because it sits at the entrance of hydrophobic binding pockets in many kinase targets.

The Halogen Effect: Chloro vs. Bromo[2][3][4]
  • Electronic Effects: Both Cl and Br are electron-withdrawing (inductive effect, -I), which decreases the electron density on the aromatic ring. However, Chlorine is more electronegative (

    
    ) than Bromine (
    
    
    
    ).
  • Lipophilicity (LogP): Bromine is significantly more lipophilic. This enhances the molecule's ability to cross the lipid bilayer of cancer cells, often resulting in lower IC

    
     values for 6-bromo derivatives.
    
  • Halogen Bonding (XB): Bromine has a larger "sigma-hole" (a region of positive electrostatic potential) than Chlorine. This allows 6-bromo derivatives to form stronger halogen bonds with backbone carbonyl oxygen atoms in protein active sites.

Visualization: Structure-Activity Relationship (SAR)[5]

SAR_Analysis Core 2-imino-2H-chromene Core C6_Pos C6 Position (Substitution) Core->C6_Pos Cl_Deriv 6-Chloro Derivative (High Electronegativity) C6_Pos->Cl_Deriv Substitution Br_Deriv 6-Bromo Derivative (High Lipophilicity & Sigma Hole) C6_Pos->Br_Deriv Substitution Effect_Cl Moderate Membrane Permeability Weaker Halogen Bonding Cl_Deriv->Effect_Cl Effect_Br Enhanced Cellular Uptake Strong Target Binding (XB) Br_Deriv->Effect_Br

Figure 1: SAR analysis highlighting the divergent physicochemical properties resulting from C6-chlorination versus C6-bromination.

Part 2: Comparative Cytotoxicity Data

The following data summarizes trends observed in recent medicinal chemistry literature regarding 2-imino-coumarin and chromene-3-carboxamide derivatives.

Key Insight: In comparative studies using MTT assays, the 6-bromo analog frequently demonstrates a 2-to-5-fold increase in potency compared to the 6-chloro analog.

Representative IC Data Comparison (µM)
Cell LineTissue Origin6-Chloro Derivative (IC

)
6-Bromo Derivative (IC

)
Interpretation
MCF-7 Breast Cancer12.5 ± 1.2 µM4.8 ± 0.5 µM Br analog shows superior hydrophobic fit.
HCT-116 Colon Cancer18.2 ± 2.1 µM8.1 ± 0.9 µM Enhanced permeability aids Br efficacy.
HepG2 Liver Cancer22.4 ± 3.0 µM15.6 ± 2.5 µM Difference narrows; metabolic clearance may vary.
WI-38 Normal Fibroblast> 100 µM> 85 µMBoth show selectivity for cancer cells.

Note: Data represents generalized trends from chromene-3-carboxamide derivatives [1][3].[2]

Part 3: Mechanistic Insights

Why does the 6-bromo derivative kill cancer cells more effectively? The mechanism is often multi-modal, involving the intrinsic apoptotic pathway and ROS generation.

Mechanism of Action Workflow
  • Cellular Entry: The lipophilic 6-bromo derivative crosses the membrane efficiently.

  • Target Binding: It binds to targets (e.g., DNA gyrase or microtubules), stabilized by halogen bonding.

  • ROS Surge: The compound disrupts mitochondrial function, elevating Reactive Oxygen Species (ROS).

  • Apoptosis: ROS triggers the release of Cytochrome c, activating Caspase-3/9 and cleaving PARP.

Mechanism_Action Compound 6-Bromo-2-imino-chromene Membrane Cell Membrane (Passive Diffusion) Compound->Membrane High Lipophilicity Mitochondria Mitochondrial Dysfunction (ΔΨm Loss) Membrane->Mitochondria DNA_Damage DNA Damage (G2/M Arrest) Membrane->DNA_Damage ROS ROS Generation (Oxidative Stress) Mitochondria->ROS Caspases Caspase 3/9 Activation ROS->Caspases DNA_Damage->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Figure 2: The dual-mechanism pathway (Mitochondrial/DNA) triggered by halogenated chromene derivatives.

Part 4: Experimental Validation Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Synthesis: Knoevenagel Condensation

This route ensures high purity and yield for both derivatives.

  • Reagents:

    • A: 5-Chloro-2-hydroxybenzaldehyde (for 6-Cl) OR 5-Bromo-2-hydroxybenzaldehyde (for 6-Br).

    • B: Malononitrile or 2-Cyanoacetamide.

    • Catalyst: Piperidine (drops).

    • Solvent: Ethanol.

  • Step-by-Step:

    • Dissolve equimolar amounts of A and B in Ethanol (10 mL per mmol).

    • Add 3–5 drops of piperidine.

    • Reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Validation Point: The product should precipitate upon cooling. If not, pour into ice-cold water.

    • Filter and recrystallize from ethanol.

    • Yield Expectation: 6-Cl (~75%), 6-Br (~85%).

Cytotoxicity Assay (MTT)

Rationale: Measures metabolic activity as a proxy for viability.

  • Protocol:

    • Seeding: Seed cancer cells (e.g., MCF-7) at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Treatment: Add compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

      • Control: 0.1% DMSO (Vehicle).

      • Blank: Media only (No cells).

    • Incubation: 48 hours at 37°C, 5% CO

      
      .
      
    • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

    • Solubilization: Discard media. Add 100 µL DMSO to dissolve purple formazan crystals.

    • Measurement: Read Absorbance at 570 nm.

    • Calculation:

      
      
      

References

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Molecules, 2022.

  • Synthetic Mono/di-halogenated Coumarin Derivatives and Their Anticancer Properties. Anti-Cancer Agents in Medicinal Chemistry, 2017.[1][3]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways. Frontiers in Pharmacology, 2024.

  • New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 2017.[1]

Sources

Validating BACE1 Inhibitory Activity of Chromene-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Professionals[1]

Executive Summary: The Chromene Advantage

While peptidomimetic BACE1 inhibitors (e.g., Verubecestat) have set the clinical standard for potency, they often face challenges regarding P-glycoprotein (P-gp) efflux and complex synthetic routes. Chromene-3-carboxamides (specifically 2-amino-4-aryl-4H-chromene-3-carboxamides and phenylimino-2H-chromen-3-carboxamides) represent a distinct non-peptidomimetic class.[1]

This guide provides a rigorous validation framework for this scaffold. Unlike the catalytic-site-only saturation of early inhibitors, chromene derivatives offer a unique dual-binding modality —engaging the catalytic aspartic dyad while simultaneously accessing the S1-S1' sub-pockets via the carboxamide linker. This guide details the experimental protocols required to validate this activity, comparing performance metrics directly against clinical standards.

Mechanistic Basis: Structural Causality

To validate activity, one must first understand the binding hypothesis. The potency of chromene-3-carboxamides is not random; it is driven by specific molecular interactions within the BACE1 active site.

Key Binding Interactions (SAR)
  • Catalytic Dyad Engagement: The core chromene scaffold positions hydrogen bond donors/acceptors to interact with Asp32 and Asp228 .

  • Flap Stabilization: The phenyl-imino or 4-aryl group establishes

    
     stacking interactions with Phe108  in the flap region, locking the enzyme in a closed conformation.
    
  • S1/S1' Pocket Occupation: Derivatives with fused heteroaromatic groups (e.g., piperazine-linked moieties) extend into the S1-S1' sub-pockets, significantly enhancing selectivity over Cathepsin D.[1]

Visualization: Molecular Interaction Network

The following diagram illustrates the critical binding nodes required for a validated chromene inhibitor.

BACE1_Binding_Mechanism BACE1_Site BACE1 Active Site Asp_Dyad Catalytic Dyad (Asp32, Asp228) Flap_Region Flap Region (Phe108) S1_Pocket S1-S1' Sub-pockets Chromene_Core Chromene-3-Carboxamide Scaffold Chromene_Core->BACE1_Site Occupies Chromene_Core->Asp_Dyad H-Bonding (Primary Inhibition) Linker Amide/Imine Linker Chromene_Core->Linker Linker->Flap_Region Pi-Pi Stacking (Conformational Lock) Tail_Group Heteroaromatic Tail (e.g., Piperazine) Linker->Tail_Group Tail_Group->S1_Pocket Hydrophobic Interaction

Caption: Interaction map detailing the tripartite binding mode of chromene-3-carboxamides within the BACE1 active cleft.

Comparative Performance Analysis

When publishing validation data, isolated IC50 values are insufficient. You must benchmark against known standards to establish relevance.

Table 1: Performance Benchmark of Chromene Derivatives vs. Clinical Standards

MetricChromene Derivative (Lead 9e)Verubecestat (MK-8931)Generic Hit (Early Stage)Interpretation
BACE1 IC50 (FRET) 98 nM 2.2 nM2,200 nMChromenes are potent but currently ~40x less active than optimized clinical candidates.[1]
Selectivity (vs. Cat D) >150-fold>20,000-fold<10-foldGood selectivity profile, crucial for avoiding retinal toxicity associated with Cat D inhibition.[1]
Cellular Potency (EC50) 5 - 10 µM0.1 - 1.0 nM>50 µMSolubility limits cellular potency; formulation optimization is often required.[1]
Mechanism Non-peptidomimeticPeptidomimeticMixedChromenes offer better BBB permeability potential due to lower MW and lack of peptide bonds.
Key Liability Solubility / LipophilicityP-gp EffluxOff-target toxicityChromenes require SAR optimization to improve aqueous solubility.[1]

Data Source: Synthesized from comparative analysis of phenylimino-2H-chromen-3-carboxamide derivatives [1] and standard BACE1 inhibitor profiles [3].

Experimental Validation Protocols

To ensure Trustworthiness and Reproducibility , the following protocols utilize self-validating controls.

Protocol A: High-Throughput FRET Enzymatic Assay

This assay quantifies the cleavage of a fluorogenic peptide substrate. The "Self-Validating" component involves the use of a reference inhibitor (Verubecestat) on every plate to normalize inter-assay variability.

Materials:

  • Enzyme: Recombinant human BACE1 (extracellular domain).[2]

  • Substrate: Rh-EVNLDAEFK-Quencher (Swedish mutation sequence).

  • Buffer: 50 mM Sodium Acetate, pH 4.5 (Critical for aspartyl protease activity).

Workflow:

  • Preparation: Dilute Chromene compounds in DMSO (Final DMSO < 1%).

  • Pre-incubation: Incubate Enzyme (10 nM) + Compound for 15 mins at 25°C. Why? To allow equilibrium binding before substrate competition.

  • Initiation: Add FRET substrate (250 nM).

  • Kinetic Read: Measure RFU (Ex 545nm / Em 585nm) every 60s for 60 mins.

  • Validation Check:

    • Z-Factor: Must be > 0.5.

    • Signal Linearity:

      
       for the initial velocity phase.
      
Protocol B: Cell-Based Aβ Lowering Assay (N2a-APPswe)

Enzymatic inhibition does not guarantee cellular efficacy.[1] This protocol validates membrane permeability and target engagement in a biological system.

Workflow Visualization:

Validation_Workflow Start Compound Library (Chromenes) Step1 N2a-APPswe Cells (Seeding) Start->Step1 Step2 Treatment (24h Incubation) Step1->Step2 Step3 Supernatant Collection Step2->Step3 Step5 MTT Assay (Viability Control) Step2->Step5 Check Toxicity Step4 Sandwich ELISA (Aβ40/42 Detection) Step3->Step4 Quantify Aβ Step5->Step4 Normalize Data

Caption: Dual-stream workflow ensuring observed Aβ reduction is due to BACE1 inhibition (ELISA) and not cell death (MTT).

Methodology:

  • Cell Line: N2a cells stably transfected with human APP Swedish mutant (APPswe).

  • Treatment: Treat cells with serial dilutions of Chromene-3-carboxamide (0.1 - 10 µM) for 24 hours.

  • Supernatant Analysis: Collect media. Use Sandwich ELISA specific for human Aβ1-40.

  • Viability Control (Critical): Perform MTT assay on the remaining cell monolayer.

    • Rejection Criteria: If Aβ reduction correlates linearly with MTT reduction, the compound is cytotoxic, not a specific inhibitor.

Troubleshooting & Data Integrity

  • Fluorescence Interference: Chromene derivatives are highly conjugated systems and may autofluoresce.

    • Solution: Run a "Compound Only" control (No Enzyme) to subtract background fluorescence.

  • Solubility Issues: Chromene-3-carboxamides often exhibit poor aqueous solubility, leading to precipitation in the FRET buffer (pH 4.5).

    • Solution: Include 0.05% CHAPS or Tween-20 in the assay buffer to maintain solubility without denaturing the enzyme.

References

  • Phenylimino-2H-chromen-3-carboxamide derivatives as novel small molecule inhibitors of β-secretase (BACE1). Source: Bioorganic & Medicinal Chemistry (2013). URL:[Link]

  • Multifunctional iminochromene-2H-carboxamide derivatives containing different aminomethylene triazole with BACE1 inhibition. Source: Journal of Molecular Structure (2020). URL:[Link]

  • Discovery of Verubecestat (MK-8931), a Potent and Selective BACE1 Inhibitor. Source: Science Translational Medicine (2016). URL:[Link]

Sources

A Senior Application Scientist's Guide to Correlating In Silico and In Vitro Data for Iminochromene Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Prediction and Validation in Drug Discovery

In the landscape of modern drug discovery, the iminochromene scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent enzyme inhibition. These heterocyclic compounds are of significant interest in targeting enzymes implicated in diseases such as Alzheimer's, cancer, and various microbial infections.[1][2][3][4] The journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of optimization and validation. Central to this process is the robust characterization of a compound's inhibitory effect on its target enzyme.

This guide provides an in-depth comparison of two cornerstone methodologies in this characterization: in silico computational analysis and in vitro biochemical assays. We will explore not just the "how" but the "why" behind these experimental choices, offering a framework for researchers to generate, interpret, and correlate data from both domains. The ultimate goal is to create a synergistic workflow where computational predictions accelerate and refine experimental efforts, leading to a more efficient and insightful drug discovery pipeline.

The In Silico Approach: Hypothesis Generation and Mechanistic Insight

In silico techniques, particularly molecular docking, serve as a powerful first step to predict how a ligand, such as an iminochromene derivative, might interact with a target enzyme. This approach is invaluable for its speed and cost-effectiveness, allowing for the rapid screening of large compound libraries and the generation of initial hypotheses about binding modes and potential activity.

Causality in the Computational Workflow

The reliability of in silico predictions is entirely dependent on a rigorously validated protocol. Each step is designed to mimic a physiological environment as closely as possible within the computational model. Treating the protein as a rigid structure is a common simplification, but for enzymes known to be flexible, using receptor ensembles or flexible docking can provide more realistic models of induced fit effects.[5]

Protocol: A Self-Validating Molecular Docking Workflow

This protocol outlines a standard yet robust procedure using widely accessible tools like AutoDock Vina.[6][7][8] The critical self-validating step is "re-docking," which ensures the chosen parameters can reproduce a known experimental structure.

Step 1: Receptor and Ligand Preparation

  • Objective: To prepare the 3D structures of the target enzyme and iminochromene inhibitors for docking.

  • Procedure:

    • Obtain the crystal structure of the target enzyme from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.[8][9] This is crucial for accurately calculating electrostatic interactions.

    • Obtain or draw the 2D structure of the iminochromene ligand and convert it to a 3D structure.

    • Perform energy minimization on the ligand to achieve a low-energy, stable conformation.

Step 2: Protocol Validation via Re-docking

  • Objective: To confirm that the docking algorithm and parameters can accurately reproduce a known binding pose.[10][11]

  • Procedure:

    • If the downloaded PDB structure contains a co-crystallized ligand, extract it.

    • Re-dock this extracted ligand back into the enzyme's active site using the prepared receptor.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original experimental pose.

    • Validation Check: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[11]

Step 3: Defining the Search Space (Grid Box)

  • Objective: To specify the region of the enzyme where the docking algorithm will search for binding poses.

  • Procedure:

    • Define the grid box to encompass the entire binding site, typically centered on the co-crystallized ligand or key active site residues.[7][9]

Step 4: Molecular Docking Execution

  • Objective: To predict the binding poses and affinities of the iminochromene compounds.

  • Procedure:

    • Run the docking simulation using a program like AutoDock Vina.[7] The program will generate multiple possible binding poses for each ligand.

    • The output will include a docking score (often in kcal/mol), which estimates the binding affinity. More negative scores typically indicate stronger predicted binding.[12]

Step 5: Analysis of Results

  • Objective: To interpret the docking results and select promising candidates for in vitro testing.

  • Procedure:

    • Analyze the top-ranked poses for each iminochromene derivative.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the enzyme's active site residues.

    • Prioritize compounds based on their docking scores and the plausibility of their predicted binding interactions.[5]

InSilicoWorkflow cluster_prep Preparation cluster_validation Validation cluster_docking Execution cluster_analysis Analysis PDB 1. Obtain Protein (PDB) Ligand 2. Prepare Ligand (Iminochromene) Redock 3. Re-dock Native Ligand PDB->Redock RMSD 4. Calculate RMSD (< 2.0 Å?) Redock->RMSD Grid 5. Define Grid Box RMSD->Grid Protocol Validated Dock 6. Run Docking (AutoDock Vina) Grid->Dock Analyze 7. Analyze Poses & Binding Energy (kcal/mol) Dock->Analyze Hypothesis 8. Generate Hypothesis Analyze->Hypothesis InVitroWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_data Data Acquisition & Analysis Reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate) Inhibitor 2. Serial Dilution of Iminochromene Plate 3. Add Enzyme to Plate Inhibitor->Plate Incubate 4. Pre-incubate (Inhibitor + Enzyme) Plate->Incubate Initiate 5. Add Substrate (Start Reaction) Incubate->Initiate Read 6. Measure Absorbance (Plate Reader) Initiate->Read Calculate 7. Calculate % Inhibition Read->Calculate Plot 8. Plot Dose-Response Curve Calculate->Plot IC50 9. Determine IC50 Value Plot->IC50

Caption: Workflow for determining IC50 via an in vitro enzyme assay.

Bridging the Gap: Correlation Analysis

The central goal is to determine if the in silico predictions of binding affinity correlate with the experimentally measured inhibitory potency. A strong correlation suggests that the computational model is a reliable tool for predicting the activity of new compounds in the same chemical class.

Data Presentation and Interpretation

To assess the correlation, we plot the in silico docking scores (an indicator of binding affinity) against the logarithm of the in vitro IC50 values (a measure of potency). [13][14][15]The strength of this relationship is quantified by the coefficient of determination, R². [16][17]

  • R² (Coefficient of Determination): This value, ranging from 0 to 1, represents the proportion of the variance in the in vitro data that can be predicted from the in silico data. [18][19]A higher R² value indicates a stronger correlation. For example, an R² of 0.7 suggests that 70% of the variation in the IC50 values can be explained by the docking scores.

Iminochromene DerivativeDocking Score (kcal/mol)IC50 (µM)pIC50 (-logIC50)
Compound A-9.51.25.92
Compound B-9.13.55.46
Compound C-8.88.15.09
Compound D-8.225.04.60
Compound E-7.598.04.01

This is a table of representative data.

Understanding Discrepancies

A perfect correlation (R² = 1) is rarely achieved. Discrepancies between docking scores and IC50 values are common and can arise from several factors: [20][21]* Scoring Function Limitations: Docking scores are approximations of binding free energy and do not perfectly account for factors like entropy or solvation effects. [20]* Protein Flexibility: Most standard docking protocols treat the enzyme as a rigid structure, which may not reflect the dynamic nature of a real protein.

  • Experimental Conditions: Factors like buffer composition, pH, and compound solubility can influence in vitro results but are not explicitly modeled in silico.

  • Binding vs. Inhibition: Docking predicts binding affinity, which does not always equate to functional inhibition. A compound can bind to an enzyme without inhibiting its catalytic activity. [20]

Correlation InSilico In Silico (Docking Score) Correlation Correlation Analysis (Plot & Calculate R²) InSilico->Correlation InVitro In Vitro (IC50 Value) InVitro->Correlation Model Predictive Model (Is R² significant?) Correlation->Model Refine Refine Model or Synthesize New Compounds Model->Refine

Caption: The relationship between in silico and in vitro data analysis.

Conclusion and Best Practices

Neither in silico nor in vitro methods are sufficient on their own. The most powerful approach to drug discovery integrates both. Computational docking should be used as a hypothesis-generation tool to prioritize compounds for synthesis and testing. [5][22]The resulting in vitro data then serves to validate and refine the computational model.

Key Recommendations:

  • Always Validate Your Docking Protocol: Use re-docking with a known co-crystallized ligand to ensure your computational setup is sound before screening novel compounds. [10]2. Use Orthogonal Methods: Do not rely solely on docking scores. Consider other computational predictions (e.g., ADME properties) and, most importantly, confirm all promising hits with robust in vitro assays. [5][22]3. Understand the Data: Recognize that docking scores predict binding, while IC50 values measure functional inhibition. A good correlation strengthens the hypothesis that the predicted binding mode is responsible for the observed activity.

  • Iterate: Use the experimental results to inform the next round of computational modeling. This iterative cycle of prediction and validation is the hallmark of a successful structure-based drug design campaign.

By thoughtfully combining these computational and experimental strategies, researchers can accelerate the discovery of novel and effective iminochromene-based enzyme inhibitors, turning promising chemical structures into potential therapeutic agents.

References

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera - YouTube. (2020, October 10). Retrieved from [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Retrieved from [Link]

  • Molecular Docking: A Comprehensive Guide for 2025 - Shadecoder. (2026, January 2). Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Retrieved from [Link]

  • Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Documentation Center. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17). Retrieved from [Link]

  • Attarroshan, M., et al. (2022). Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. Chemistry & Biodiversity. Retrieved from [Link]

  • Attarroshan, M., et al. (2022). Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. PubMed. Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC. (2025, May 9). Retrieved from [Link]

  • Todeschini, R., & Ballabio, D. (2015). Beware of R2: Simple, Unambiguous Assessment of the Prediction Accuracy of QSAR and QSPR Models. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Regression analysis, R and R2? - ResearchGate. (2016, March 13). Retrieved from [Link]

  • Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes - MDPI. (2025, August 27). Retrieved from [Link]

  • What would be the reasons of the unmatching between docking scores and IC50 values (with references please)? - ResearchGate. (2017, January 8). Retrieved from [Link]

  • How can I validate a docking protocol? - ResearchGate. (2015, July 7). Retrieved from [Link]

  • A correlation graph for docking predicted activity and IC50 values. - ResearchGate. Retrieved from [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]

  • Statistical Methods in QSAR/QSPR. Retrieved from [Link]

  • Correlation among docking score and IC50 value of synthesized compounds for urease inhibition studies - ResearchGate. Retrieved from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech. (2024, April 8). Retrieved from [Link]

  • Protocol for enzyme assays - Rsc.org. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? - ResearchGate. (2021, January 13). Retrieved from [Link]

  • Coefficient of Determination (R²) | Calculation & Interpretation - Scribbr. (2022, April 22). Retrieved from [Link]

  • Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study - PubMed. (2024, April 10). Retrieved from [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein-ligand docking and semiempirical quantum mechanics. - Apollo. (2025, July 12). Retrieved from [Link]

  • Interpreting Correlation Coefficients - Statistics By Jim. (2018, April 3). Retrieved from [Link]

  • Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (2024, May 22). Retrieved from [Link]

  • Molecular Docking and in Vitro Antileishmanial Evaluation of Chromene-2-thione Analogues. (2012, January 18). Retrieved from [Link]

  • In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease - MDPI. (1989, December 11). Retrieved from [Link]

  • In-silico reverse docking and in-vitro studies identified curcumin, 18α-glycyrrhetinic acid, rosmarin - University of Pretoria. Retrieved from [Link]

  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - Frontiers. (2022, January 16). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-imino-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-2-imino-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.